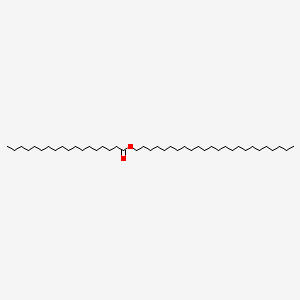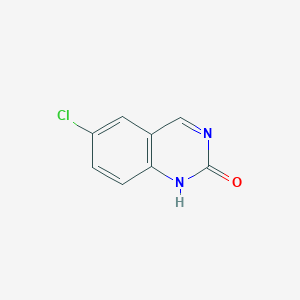
6-Chloroquinazolin-2(1H)-one
Overview
Description
“6-Chloroquinazolin-2(1H)-one” is a chemical compound with the molecular formula C8H6ClN3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “6-Chloroquinazolin-2(1H)-one” consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The molecular weight is 179.61 g/mol .
Scientific Research Applications
Corrosion Inhibition
6-Chloroquinazolin-2(1H)-one and related quinazolinone compounds have been studied for their effectiveness as corrosion inhibitors. Research has shown that these compounds can inhibit the corrosion of mild steel in acidic solutions. Their inhibition efficiency was assessed through various techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. The inhibitory action is attributed to the adsorption of these compounds on the metal surface, conforming to the Langmuir isotherm model. Among the studied compounds, 6-chloroquinazolin-2(1H)-one demonstrated significant corrosion inhibition properties (Saha, Murmu, Murmu, & Banerjee, 2016) (Hashim, Rahim, Osman, & Raja, 2012).
Anticancer Properties
Several derivatives of 6-chloroquinazolin-2(1H)-one have been synthesized and evaluated for their anticancer properties. One of the compounds, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent apoptosis inducer and showed efficacy in human breast and other mouse xenograft cancer models. Its antitumor activity is linked to its ability to induce apoptosis in cancer cells and its effective penetration through the blood-brain barrier (Sirisoma et al., 2009).
Crystallography and Molecular Studies
The crystalline forms of 6-chloroquinazolin-2(1H)-one have been characterized, revealing insights into its molecular structure and behavior. Studies involving single-crystal diffraction, X-ray powder diffraction, Hirshfeld surfaces, and spectroscopic techniques have been conducted. These studies help in understanding the molecular interactions and properties of this compound, which is valuable for its potential applications in various fields (Luo & Sun, 2014).
Chemoselectivity in Chemical Reactions
Research has explored the chemoselectivity of 6-chloroquinazolin-2(1H)-one in reactions with aminopyrazoles. Understanding the selective amination reactions involving this compound has implications for synthesizing targeted chemical entities, which can have various practical applications, particularly in pharmaceutical synthesis (Shen et al., 2010).
Safety and Hazards
Safety data sheets suggest that “6-Chloroquinazolin-2(1H)-one” should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .
properties
IUPAC Name |
6-chloro-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIZUUJBTRUHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497140 | |
| Record name | 6-Chloroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinazolin-2(1H)-one | |
CAS RN |
60610-12-0 | |
| Record name | 6-Chloroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



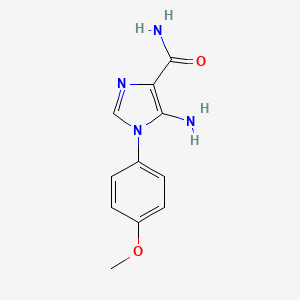
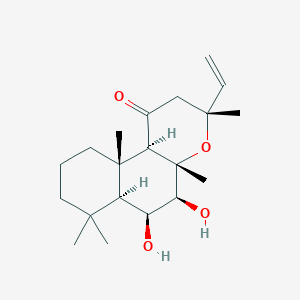
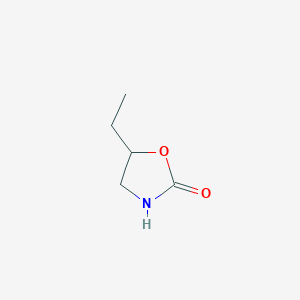

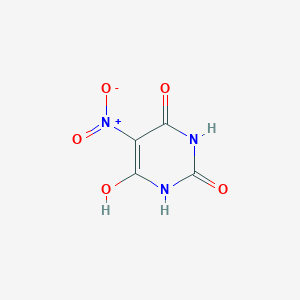
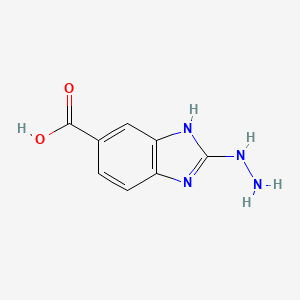


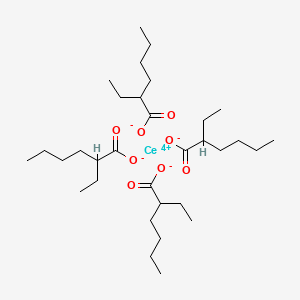
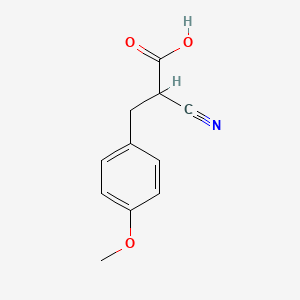
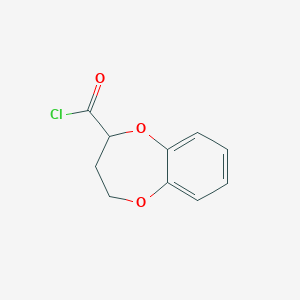
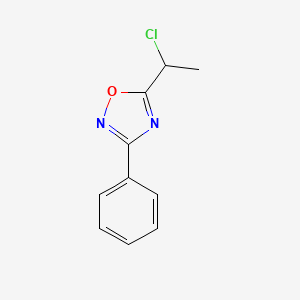
![4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1626640.png)
